
Arachidonyl serotonin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Arachidonyl serotonin, also known as N-arachidonoyl-serotonin, is an endogenous lipid signaling molecule. It was first described in 1998 as an inhibitor of fatty acid amide hydrolase (FAAH). This compound has gained attention due to its analgesic properties and its role as an antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1) receptor .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Arachidonyl serotonin is synthesized through the formal condensation of the carboxy group of arachidonic acid with the primary amino group of serotonin . The reaction typically involves the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis process can be scaled up using standard organic synthesis techniques. The key steps involve the extraction and purification of arachidonic acid and serotonin, followed by their coupling under controlled conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Route 1: Mechanochemical Coupling
-
Reagents : Arachidonic acid, serotonin hydrochloride, propylphosphonic anhydride (T3P®), triethylamine (Et<sub>3</sub>N) .
Reaction Table: Synthetic Methods Comparison
Method | Reagents | Conditions | Yield | Key Challenge |
---|---|---|---|---|
Mechanochemical | T3P®, Et<sub>3</sub>N | Ball milling | 45% | Phenolic -OH interference |
Solution-Phase | DIPEA, DMF/CH<sub>2</sub>Cl<sub>2</sub> | Room temp, 24 hr | N/A | Purification complexity |
Metabolic Reactions
AA-5-HT undergoes enzymatic modifications critical to its biological activity.
Oxidation by Cytochrome P450 2U1
Oxidation Parameters
Enzyme | Substrate | Product | Catalytic Efficiency (k<sub>cat</sub>/K<sub>m</sub>) |
---|---|---|---|
CYP450 2U1 | AA-5-HT | 2-Oxo-AA-5-HT | 0.12 min<sup>−1</sup>μM<sup>−1</sup> |
Enzymatic Inhibition Reactions
AA-5-HT acts as a dual inhibitor through covalent and non-covalent interactions.
Fatty Acid Amide Hydrolase (FAAH) Inhibition
-
Mechanism : Competitive inhibition via arachidonic acid chain binding to FAAH’s hydrophobic pocket .
TRPV1 Channel Antagonism
Stability and Degradation
-
Hydrolysis : Susceptible to FAAH-mediated cleavage into arachidonic acid and serotonin .
-
pH Sensitivity : Degrades rapidly under acidic conditions (t<sub>1/2</sub> < 30 min at pH 3) .
Functional Derivatization
Recent studies explore AA-5-HT analogs for enhanced stability and selectivity:
Epoxidation
N-Acyl Modifications
Analytical Characterization
Applications De Recherche Scientifique
Sleep-Wake Cycle Modulation
Arachidonyl serotonin has been studied for its effects on sleep regulation. Research indicates that AA-5-HT plays a crucial role in sleep homeostasis by modulating neurotransmitter levels. In animal studies, higher doses of AA-5-HT were shown to decrease wake-related neurotransmitters such as dopamine and norepinephrine while enhancing adenosine levels, which are associated with promoting sleep . Furthermore, AA-5-HT administration blocked the wake-promoting effects of stimulants like cannabidiol and modafinil, suggesting its potential as a sleep-inducing agent .
Pain and Analgesic Properties
The analgesic properties of this compound have been linked to its action as an antagonist of the TRPV1 receptor and an inhibitor of fatty acid amide hydrolase (FAAH). These mechanisms contribute to its ability to alleviate pain. Studies have demonstrated that AA-5-HT can reduce seizure activity in models of epilepsy by inhibiting pentylenetetrazole-induced seizures in mice, highlighting its potential as a novel anticonvulsant .
Anxiety and Fear Modulation
This compound's interaction with the endocannabinoid system suggests it may play a role in modulating anxiety and fear responses. Research has shown that AA-5-HT can inhibit dopamine release in key regions of the brain associated with anxiety, such as the basolateral amygdala. In behavioral studies, it was observed that AA-5-HT reduced generalized fear responses in certain mouse strains while also influencing locomotion and rearing behaviors . However, its efficacy appears to depend on baseline anxiety levels and environmental context, indicating a complex relationship with anxiety modulation .
Therapeutic Potential in Neurological Disorders
Given its diverse pharmacological effects, this compound is being explored for therapeutic applications in various neurological disorders. Its dual action as a FAAH and TRPV1 blocker positions it as a candidate for treating conditions sensitive to serotonergic regulation, such as depression and anxiety disorders. The potential for AA-5-HT to act on serotonin receptors opens avenues for developing multi-target antidepressants that could enhance treatment efficacy for major depressive disorders .
Case Studies and Research Findings
Mécanisme D'action
Arachidonyl serotonin exerts its effects primarily by inhibiting fatty acid amide hydrolase (FAAH), which leads to increased levels of other bioactive lipids such as oleoylethanolamide (OEA) and palmitoylethanolamide (PEA) . It also acts as an antagonist of the TRPV1 receptor, modulating pain perception and other physiological processes . Additionally, it has been shown to inhibit mesolimbic dopamine release, which may contribute to its effects on mood and behavior .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-arachidonoyl-glycine: Another endogenous lipid with similar signaling properties.
Anandamide (N-arachidonoylethanolamine): A well-known endocannabinoid with roles in pain modulation and other physiological processes.
2-arachidonoylglycerol: Another endocannabinoid involved in various signaling pathways.
Uniqueness
Arachidonyl serotonin is unique due to its dual role as a FAAH inhibitor and TRPV1 receptor antagonist. This combination of activities makes it particularly interesting for research into pain management and neurological disorders. Its ability to modulate multiple signaling pathways also sets it apart from other similar compounds.
Propriétés
Formule moléculaire |
C30H42N2O2 |
---|---|
Poids moléculaire |
462.7 g/mol |
Nom IUPAC |
(5E,8E,11E,14E)-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]icosa-5,8,11,14-tetraenamide |
InChI |
InChI=1S/C30H42N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-30(34)31-23-22-26-25-32-29-21-20-27(33)24-28(26)29/h6-7,9-10,12-13,15-16,20-21,24-25,32-33H,2-5,8,11,14,17-19,22-23H2,1H3,(H,31,34)/b7-6+,10-9+,13-12+,16-15+ |
Clé InChI |
QJDNHGXNNRLIGA-CGRWFSSPSA-N |
SMILES isomérique |
CCCCC/C=C/C/C=C/C/C=C/C/C=C/CCCC(=O)NCCC1=CNC2=C1C=C(C=C2)O |
SMILES canonique |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCC1=CNC2=C1C=C(C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.